molecular formula C₁₂H₁₂N₂O₇ B1146375 (S)-2-(4-Nitrobenzamido)pentanedioic acid CAS No. 22536-03-4

(S)-2-(4-Nitrobenzamido)pentanedioic acid

Número de catálogo: B1146375
Número CAS: 22536-03-4
Peso molecular: 296.23
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-2-(4-Nitrobenzamido)pentanedioic acid, also known as p-Nitrobenzoyl-L-glutamic acid, is a chemical reagent of interest in medicinal chemistry and infectious disease research . This compound is structurally categorized as a benzamide derivative, a class known to include potent inducers of endogenous antimicrobial peptides (AMPs) . Research on related aroylated phenylenediamine (APD) compounds has demonstrated a remarkable capacity to upregulate the expression of human cathelicidin LL-37, a key host defense peptide, with a potency far exceeding that of earlier inducers like 4-phenylbutyrate (PBA) . This mechanism of host-directed therapy represents a novel alternative to conventional antibiotics, aiming to boost the body's innate immune defenses to clear infections, a strategy that may be particularly valuable against pathogens that have developed resistance to existing drugs or that actively suppress AMP expression . The primary research value of this compound lies in its use as a building block and reference compound for investigating the structure-activity relationships of benzamide-based AMP inducers. Studies suggest that the benzamide core is essential for this inducing activity, and the specific nature of the aromatic substituent can significantly influence both the potency and potential cytotoxicity of the molecule . Consequently, this reagent provides a crucial template for synthesizing and evaluating novel analogues aimed at optimizing the therapeutic potential of host-directed therapy for a range of infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJZBJAFCSWMKC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296919
Record name N-(4-Nitrobenzoyl)-L-glutamic acid
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Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6758-40-3
Record name N-(4-Nitrobenzoyl)-L-glutamic acid
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Record name N-(4-Nitrobenzoyl)-L-glutamic acid
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Record name N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate
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Synthetic Strategies and Chemical Transformations of S 2 4 Nitrobenzamido Pentanedioic Acid

Established Synthetic Pathways for (S)-2-(4-Nitrobenzamido)pentanedioic Acid

The conventional synthesis of this compound primarily relies on the formation of an amide bond.

Amide Bond Formation via Condensation Reactions

The principal method for synthesizing this compound involves the condensation reaction between a derivative of 4-nitrobenzoic acid and (S)-2-aminopentanedioic acid (L-glutamic acid). This reaction typically entails the activation of the carboxylic acid group of 4-nitrobenzoic acid to facilitate nucleophilic attack by the amino group of L-glutamic acid.

Commonly, 4-nitrobenzoyl chloride is used as the activated form of 4-nitrobenzoic acid. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride gas that is produced. Another approach involves the in-situ activation of 4-nitrobenzoic acid using coupling agents.

Recent advancements in amide bond formation have introduced novel methods that could be applicable. For instance, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides offers a mild and rapid pathway for amidation. nih.gov This method avoids the use of external activating agents by generating an N-hydroxybenzotriazole activated ester in situ. nih.gov Another innovative strategy employs S-nitroso thioacid intermediates, which are highly reactive and allow for rapid amide formation under mild conditions from thioacid and amine starting materials. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

For instance, in a typical synthesis, solvents like dichloromethane (B109758) or ethanol (B145695) are used. The selection of a base is also critical, with options like triethylamine (B128534) being common to scavenge the acid produced during the reaction. Temperature control is essential to manage the reaction rate and minimize side reactions.

The table below summarizes typical reaction conditions and the role of each component.

ParameterTypical Condition/ReagentRole in the Reaction
Starting Material (Acid) 4-Nitrobenzoic acid or 4-Nitrobenzoyl chlorideProvides the 4-nitrobenzamido moiety.
Starting Material (Amine) (S)-2-Aminopentanedioic acid (L-Glutamic acid)Provides the pentanedioic acid backbone.
Solvent Dichloromethane, EthanolDissolves reactants and facilitates the reaction.
Base Triethylamine, PyridineNeutralizes acidic byproducts.
Coupling Agent (if used) Dicyclohexylcarbodiimide (DCC)Activates the carboxylic acid for amide bond formation.
Temperature 0°C to room temperatureControls reaction rate and minimizes side reactions.
Reaction Time Varies (typically several hours)Ensures completion of the reaction.

Development of Novel Synthetic Methodologies for this compound

In line with the growing emphasis on sustainable and efficient chemical processes, new synthetic methods are being explored.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to organic synthesis to reduce environmental impact. For the synthesis of this compound, this could involve the use of greener solvents, catalysts, and reaction conditions. For example, water has been shown to be an effective medium for some organic reactions, potentially reducing the need for volatile organic solvents. unimi.it

One promising green reagent is T3P® (propane phosphonic acid anhydride), which has been shown to be effective for amide bond formation with minimal racemization. unibo.it This reagent offers advantages in terms of safety and toxicity compared to traditional coupling agents. unibo.it Research into T3P®-mediated amide formation has demonstrated rapid reaction times and high conversions, making it a potentially valuable tool for a more sustainable synthesis of the target molecule. unibo.it

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.govnih.gov These approaches utilize enzymes or whole-cell systems to catalyze specific reactions, often with high stereoselectivity and under mild conditions. unimi.it

For the synthesis of this compound, a key step that could be catalyzed enzymatically is the formation of the amide bond. Lipases and proteases are known to catalyze amide synthesis, although this is the reverse of their natural hydrolytic function. The engineering of non-ribosomal peptide synthetases (NRPSs) presents a powerful biocatalytic strategy for producing peptide-like molecules. nih.gov By engineering the substrate specificity of the adenylation (A) domain within an NRPS module, it might be possible to incorporate 4-nitrobenzoic acid and L-glutamic acid to assemble the target molecule. nih.gov

Derivatization of this compound

Derivatization of this compound involves modifying its chemical structure to alter its properties or to facilitate its analysis. The carboxylic acid groups and the nitro group are the primary sites for such modifications.

The two carboxylic acid groups can be converted into esters, amides, or other functional groups. google.com For instance, esterification can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished using various amines and coupling agents. google.com Such derivatization is often employed to enhance the performance of the molecule in analytical techniques like HPLC-MS. nih.govnih.gov For example, derivatization with reagents like 4-bromo-N-methylbenzylamine (4-BNMA) can improve chromatographic retention and sensitivity in LC-MS analysis. nih.gov

The nitro group on the benzene (B151609) ring can also be a target for derivatization. It can be reduced to an amino group, which can then be further modified. This amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing functional groups, opening up a wide range of possibilities for creating new derivatives with potentially different biological activities.

The table below outlines some potential derivatization reactions.

Functional GroupDerivatization ReactionPotential ReagentsResulting Functional Group
Carboxylic Acids EsterificationAlcohols (e.g., Methanol, Ethanol) with an acid catalystEster
Carboxylic Acids AmidationAmines with coupling agents (e.g., DCC, EDC)Amide
Nitro Group ReductionReducing agents (e.g., H₂, Pd/C; SnCl₂, HCl)Amine
Resulting Amino Group AcylationAcyl chlorides, AnhydridesAmide
Resulting Amino Group AlkylationAlkyl halidesAlkylated Amine

Modifications of the Pentanedioic Acid Side Chain

The pentanedioic acid (glutaric acid) portion of the molecule features two carboxylic acid groups, which serve as primary handles for chemical modification. These acidic functionalities allow for a wide range of transformations, enabling the synthesis of compounds with altered polarity, solubility, and biological targeting capabilities.

One common strategy involves the selective derivatization of one or both carboxyl groups. For instance, derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid have been synthesized as bis-amides, indicating the accessibility of both carboxyl groups for amidation reactions. researchgate.net This approach can be applied to this compound to create bis-amide or bis-ester derivatives, potentially modulating the molecule's pharmacokinetic properties.

Furthermore, the carbon backbone of the pentanedioic acid chain itself can be altered. Research on related glutamic acid analogues, such as (2S,4Z)-2-amino-4-(2-methylpropylidene)pentanedioic acid, demonstrates that modifications can be introduced to the carbon skeleton to create unsaturated or substituted derivatives. nih.gov Such strategies could introduce conformational constraints or additional interaction points for biological targets.

Substituent Variations on the 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl moiety offers distinct opportunities for chemical alteration, primarily centered on the reactivity of the nitro group and the aromatic ring.

Beyond reduction, the nitro group can be a precursor for other functionalities. It can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various groups like amines or thiols under basic conditions. Additionally, synthetic strategies for other nitro-aromatic compounds show that variations can be planned from the start. For example, using different substituted benzoyl chlorides, such as 4-bromobenzoyl chloride or others, during the initial synthesis would yield analogues with diverse substituents on the aromatic ring. mdpi.comgoogle.com

Formation of Esters, Amides, and Other Functionalized Analogs

The carboxylic acid groups of the pentanedioic acid backbone are readily converted into a variety of functionalized analogues, most notably esters and amides. nih.govrsc.org These derivatizations are a cornerstone of medicinal chemistry for optimizing a lead compound's properties.

Esterification can be achieved by reacting the parent acid with an alcohol under acidic conditions or by using coupling agents. This modification neutralizes the negative charge of the carboxylate, increasing lipophilicity, which can enhance cell membrane permeability.

Amidation , the formation of amides by reacting the carboxylic acids with amines, introduces new hydrogen bond donors and acceptors. This can lead to altered binding affinities with target proteins. Studies on similar di-acid structures have shown that creating bis-amide derivatives can lead to compounds with significant biological activity. researchgate.net

The table below illustrates potential ester and amide derivatives that could be synthesized from this compound to modulate its physicochemical properties.

Derivative Type Reactant Potential Product Name Purpose of Modification
Methyl EsterMethanol(S)-Dimethyl 2-(4-nitrobenzamido)pentanedioateIncrease lipophilicity, mask charge
Ethyl EsterEthanol(S)-Diethyl 2-(4-nitrobenzamido)pentanedioateIncrease lipophilicity, mask charge
BenzylamideBenzylamine(S)-N1,N5-Dibenzyl-2-(4-nitrobenzamido)pentanediamideIntroduce bulky groups, alter binding
Morpholino-amideMorpholine(S)-2-(4-Nitrobenzamido)-1,5-di(morpholino)pentane-1,5-dioneImprove aqueous solubility
Glycine Ethyl Ester AmideGlycine Ethyl Ester(S)-Derivative with Gly-OEtIntroduce peptide-like features

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, obtaining enantiomerically pure this compound is critical. This can be accomplished through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis: The most direct method to obtain the desired (S)-enantiomer is to use an enantiopure starting material. The synthesis of this compound typically starts from (S)-2-aminopentanedioic acid (L-glutamic acid), a readily available and inexpensive chiral amino acid. By reacting L-glutamic acid with 4-nitrobenzoyl chloride, the stereocenter is preserved, leading directly to the desired (S)-product. This approach is highly efficient and avoids the need for subsequent resolution steps. Other stereoselective syntheses may start from different chiral precursors, such as Garner's aldehyde, to control the formation of specific stereocenters. elsevierpure.com

Chiral Resolution: If a synthesis results in a racemic mixture of (±)-2-(4-nitrobenzamido)pentanedioic acid, the enantiomers must be separated. Several techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers. nih.govunina.itnih.gov The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to elute at different times, thus allowing for their separation and purification. nih.govunina.it

Diastereomeric Crystallization: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the acidifying of the individual salts regenerates the pure enantiomers of the original acid.

Derivatization with a Chiral Agent: To determine the absolute configuration of separated enantiomers, they can be derivatized with a chiral agent like α-methoxyphenylacetic acid (MPA). unina.itnih.govmdpi.com The resulting diastereomers can then be analyzed by NMR spectroscopy, where the distinct chemical shifts of the protons can be used to assign the absolute stereochemistry, a technique often referred to as Riguera's method. nih.govmdpi.com

The following table summarizes common techniques for the separation and analysis of chiral compounds like this compound.

Technique Principle Application Reference Example
Stereoselective SynthesisUse of a chiral starting material (e.g., L-glutamic acid) to preserve stereochemistry.Direct synthesis of the pure (S)-enantiomer.Synthesis from L-glutamic acid or Garner's aldehyde elsevierpure.com
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Preparative separation of enantiomers from a racemic mixture.Separation of nitropropranolol enantiomers. nih.govunina.itnih.gov
Derivatization and NMRReaction with a chiral derivatizing agent (e.g., MPA) to form diastereomers, followed by NMR analysis.Determination of absolute configuration of the separated enantiomers.Riguera's method for assigning stereochemistry. nih.govmdpi.com

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of (S)-2-(4-Nitrobenzamido)pentanedioic Acid

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. While complete, assigned experimental spectra for this specific compound are not widely published in peer-reviewed literature, the expected spectral features can be predicted based on its known structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-nitrobenzoyl group are anticipated to appear as two distinct doublets in the downfield region (typically δ 8.0-8.4 ppm) due to the strong electron-withdrawing effect of the nitro group and the amide linkage. The amide proton (N-H) would likely present as a doublet in the δ 8.5-9.5 ppm range, with its coupling to the adjacent chiral proton (α-H).

The protons of the pentanedioic acid backbone would resonate further upfield. The α-hydrogen, being adjacent to the amide nitrogen and a carboxyl group, is expected to be a multiplet around δ 4.5-4.8 ppm. The β- and γ-protons would appear as complex multiplets in the δ 1.9-2.6 ppm region. The two carboxylic acid protons are expected to be broad singlets at a very downfield chemical shift (δ 10-13 ppm), though their observation can depend on the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Carboxylic Acids (2H) 10.0 - 13.0 Broad Singlet
Amide (NH) 8.5 - 9.5 Doublet
Aromatic (2H, ortho to NO₂) 8.2 - 8.4 Doublet
Aromatic (2H, meta to NO₂) 8.0 - 8.2 Doublet
α-CH 4.5 - 4.8 Multiplet
γ-CH₂ 2.3 - 2.6 Multiplet

Note: Predictions are based on standard chemical shift values and data from similar structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum should display 10 distinct signals, as two pairs of aromatic carbons are chemically equivalent. The carbonyl carbons of the two carboxylic acid groups and the amide group are expected at the most downfield positions (δ 165-175 ppm).

The aromatic carbons would resonate in the δ 120-155 ppm range. The carbon bearing the nitro group (C-NO₂) is expected to be the most downfield of the aromatic signals (around δ 150 ppm), while the carbon attached to the amide carbonyl (C-C=O) would be near δ 140 ppm. The other aromatic carbons would appear between δ 120-130 ppm. The chiral α-carbon (α-CH) is predicted to be around δ 52-55 ppm, with the aliphatic β- and γ-carbons resonating further upfield (δ 25-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C5) 173 - 176
Carboxylic Acid (C1) 171 - 174
Amide (C=O) 165 - 168

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Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (S)-2-(4-Nitrobenzamido)pentanedioic acid, DFT calculations could provide fundamental insights into its geometry, stability, and reactivity.

Energy Minimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the lowest energy conformation.

Process : Energy minimization calculations would systematically adjust the bond lengths, bond angles, and torsion angles of the molecule to find the geometry with the minimum potential energy. Conformational analysis would involve exploring the potential energy surface of the molecule by rotating its flexible bonds—such as those in the pentanedioic acid chain and the amide linkage—to identify all stable conformers (local energy minima).

Expected Findings : Such a study would reveal the preferred spatial orientation of the 4-nitrobenzoyl group relative to the glutamic acid backbone. The results would likely be presented in a table listing the relative energies of different conformers, indicating their stability and population at a given temperature. This information is critical as the biological activity of a molecule is often dependent on its specific 3D shape.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, which can be used to validate and interpret experimental data.

Process : Once the optimized geometry is obtained, further DFT calculations can be performed to compute parameters for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. For instance, vibrational frequency calculations would predict the positions of absorption bands in the IR spectrum, while NMR shielding tensor calculations would predict the chemical shifts of protons and carbons.

Expected Findings : The predicted spectra serve as a theoretical benchmark. For example, characteristic vibrational frequencies for the nitro group (NO₂), amide carbonyl (C=O), and carboxylic acid (COOH) groups would be calculated. A data table comparing these theoretical values with any available experimental data would be generated to confirm the molecule's structure.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This is instrumental in drug discovery for identifying potential biological targets. While studies on nitrobenzamide derivatives suggest potential anti-inflammatory or antidiabetic activities, specific targets for this compound have not been identified in the literature. researchgate.netnih.govnih.govresearchgate.net

Identification of Potential Biological Targets and Binding Sites

Process : To identify potential protein targets, this compound could be docked against a library of known protein structures, particularly those implicated in pathways where similar molecules are active (e.g., enzymes like cyclooxygenases or α-glucosidase). researchgate.netresearchgate.net This "reverse docking" approach can suggest potential mechanisms of action. The binding site is the specific region on the protein, usually a cavity or pocket, where the ligand fits.

Expected Findings : This analysis would produce a ranked list of potential protein targets based on their predicted binding affinity for the molecule. The results would highlight the specific amino acid residues within the binding pocket that are crucial for interaction.

Ligand Pose Prediction and Scoring Functions

Process : Docking algorithms generate numerous possible binding poses of the ligand within the protein's active site. A scoring function is then used to estimate the binding affinity for each pose, ranking them to find the most likely and stable interaction. mdpi.com These functions consider factors like hydrogen bonds, electrostatic interactions, and hydrophobic effects.

Expected Findings : The output would be a predicted binding mode, showing the precise 3D orientation of the ligand within the target's binding site. A scoring table would list the binding energies for the top poses, with more negative values indicating a stronger predicted interaction. Key interactions, such as hydrogen bonds between the ligand's amide or carboxyl groups and specific amino acid residues of the protein, would be detailed. For instance, studies on related molecules have highlighted interactions with residues like Glu:276 or Asp:349 in enzyme active sites. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

While docking provides a static snapshot of the binding, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a more realistic view of the protein-ligand complex in a simulated physiological environment.

Process : An MD simulation would begin with the best-docked complex of this compound and its potential protein target. The system would be solvated in a water box with ions to mimic cellular conditions. The simulation then calculates the forces on every atom and how their positions and velocities change over a period of nanoseconds or microseconds.

Expected Findings : The primary output is a trajectory of the complex's motion. Analysis of this trajectory can reveal the stability of the ligand in the binding pocket. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein would be plotted over time; a stable RMSD plot suggests the complex remains intact. nih.govresearchgate.net Furthermore, MD simulations can elucidate the persistence of specific hydrogen bonds and other interactions, providing a deeper understanding of the binding stability and the conformational changes that may occur upon binding.

Conformational Sampling and Stability in Solvent Environments

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Understanding the energetically favorable conformations and their relative populations in a physiological environment is crucial.

Molecular dynamics (MD) simulations are a powerful technique to explore the conformational landscape of a molecule in a solvent environment, providing a dynamic picture of its behavior over time. In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with water molecules, and the system's trajectory would be calculated by solving Newton's equations of motion for all atoms. Such simulations can reveal the most stable conformations and the transitions between them. For instance, studies on L-glutamic acid polymorphs using MD simulations have provided insights into their stability in aqueous solutions ucl.ac.ukchemrxiv.orgresearchgate.net.

The stability of different conformers is influenced by the surrounding solvent. In an aqueous environment, conformations that allow for favorable interactions, such as hydrogen bonding between the carboxyl groups and water, will be stabilized. The nitrobenzamido group, with its polar nitro group and amide bond, will also significantly influence the solvation and, consequently, the conformational equilibrium.

Table 1: Key Torsion Angles for Conformational Analysis of this compound
Torsion AngleAtoms Defining the AngleDescriptionExpected Influence on Conformation
φ (phi)C-N-Cα-CRotation around the N-Cα bondInfluences the orientation of the nitrobenzoyl group relative to the pentanedioic acid backbone.
ψ (psi)N-Cα-C-ORotation around the Cα-C bondDetermines the position of the α-carboxyl group.
χ1 (chi1)N-Cα-Cβ-CγRotation around the Cα-Cβ bondMajor determinant of the side-chain conformation.
χ2 (chi2)Cα-Cβ-Cγ-CδRotation around the Cβ-Cγ bondInfluences the position of the γ-carboxyl group.

Elucidation of Protein-Ligand Binding Pathways

Understanding how a ligand binds to its protein target is fundamental for rational drug design. Molecular docking and molecular dynamics simulations are the primary computational tools used to investigate these binding pathways. While specific protein targets for this compound are still under investigation, general principles can be inferred from studies on structurally related molecules.

Molecular docking studies on nitrobenzamide derivatives have shown that the nitro group and the amide linkage are often involved in crucial hydrogen bonding interactions with protein active sites researchgate.netnih.govnih.gov. The pentanedioic acid moiety, with its two carboxyl groups, is likely to form salt bridges with positively charged amino acid residues such as lysine (B10760008) or arginine, or hydrogen bonds with polar residues. The aromatic ring of the nitrobenzoyl group can participate in hydrophobic or π-stacking interactions.

A complete picture of the binding process, from the initial encounter of the ligand with the protein to its final bound state, can be obtained through extensive molecular dynamics simulations. For example, a study on the binding of benzamidine to trypsin revealed a multi-step pathway involving several metastable intermediate states, where the ligand rolls on the protein surface before settling into the binding pocket nih.gov. A similar mechanism could be envisioned for the binding of this compound to its target protein.

Table 2: Potential Intermolecular Interactions in a Protein-(S)-2-(4-Nitrobenzamido)pentanedioic acid Complex
Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
α-Carboxyl GroupIonic Interaction (Salt Bridge), Hydrogen BondArginine, Lysine, Histidine, Serine, Threonine
γ-Carboxyl GroupIonic Interaction (Salt Bridge), Hydrogen BondArginine, Lysine, Histidine, Serine, Threonine
Amide GroupHydrogen Bond (Donor and Acceptor)Aspartate, Glutamate (B1630785), Asparagine, Glutamine, Main-chain atoms
Nitro GroupHydrogen Bond (Acceptor), Dipole-DipoleSerine, Threonine, Asparagine, Glutamine
Aromatic RingHydrophobic, π-π Stacking, Cation-πPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine, Arginine, Lysine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity creative-biolabs.com. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are important for activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with experimentally determined biological activities is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential).

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable) nih.gov. The predictive power of the resulting QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development.

For nitroaromatic compounds, QSAR studies have often been employed to predict their toxicity mdpi.com. These studies have highlighted the importance of descriptors related to hydrophobicity, electronic properties (such as the energy of the lowest unoccupied molecular orbital, ELUMO), and steric parameters.

Identification of Key Structural Descriptors for Activity

A well-validated QSAR model can provide valuable insights into the mechanism of action of the compounds by identifying the key structural descriptors that govern their biological activity. For instance, a positive coefficient for a hydrophobicity descriptor (e.g., logP) in the QSAR equation would suggest that increasing the lipophilicity of the molecule leads to higher activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

In the case of nitroaromatic compounds, electronic descriptors are often critical. The electron-withdrawing nature of the nitro group can significantly influence the reactivity and binding affinity of the molecule. The ELUMO is a descriptor that reflects the ability of a molecule to accept an electron and has been correlated with the mutagenicity and toxicity of nitroaromatic compounds.

Table 3: Hypothetical QSAR Model for a Series of Nitrobenzamido Derivatives
DescriptorDescriptionHypothetical CoefficientInterpretation
logPOctanol-water partition coefficient+0.5Increased lipophilicity is favorable for activity.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.8A lower ELUMO (stronger electron-accepting ability) is associated with higher activity.
MRMolar Refractivity (a measure of volume and polarizability)-0.2Increased bulkiness is detrimental to activity.
H-bond DonorsNumber of hydrogen bond donors+0.3Hydrogen bond donating capacity is beneficial for activity.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target nih.gov. This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing.

Virtual screening campaigns can be broadly classified into two categories: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of known active compounds. A model, such as a pharmacophore or a QSAR model, is built based on the properties of these active molecules, and this model is then used to screen a database for new compounds with similar properties.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the target protein. Molecular docking is the most common technique used in structure-based virtual screening, where each compound in a database is computationally "docked" into the binding site of the protein, and a scoring function is used to estimate the binding affinity.

For this compound, both approaches could be employed. If a set of active analogs is known, a pharmacophore model could be developed, defining the essential spatial arrangement of chemical features required for activity. This model could then be used to screen large compound libraries for novel scaffolds. Alternatively, if a target protein structure is available, a structure-based virtual screening campaign could be initiated to identify new potential binders.

Furthermore, the structural information obtained from docking and MD simulations can guide the rational design of new ligands with improved potency and selectivity. For example, by identifying a vacant hydrophobic pocket in the binding site, a medicinal chemist could design a new analog of this compound with a hydrophobic substituent that can occupy this pocket, potentially leading to a more potent compound. The design of glutamic acid derivatives as potential anticancer drugs is an area where such computational methods have been applied nih.govmdpi.comsemanticscholar.org.

Biochemical and Biological Research Investigations Excluding Clinical Human Trials

Enzyme Inhibition Studies of (S)-2-(4-Nitrobenzamido)pentanedioic Acid

The primary focus of research on this compound has been its potential as an enzyme inhibitor.

Identification of Enzymes Susceptible to Inhibition

Initial investigations have suggested that this compound may act as an inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII) , an enzyme also known as N-acetyl-L-aspartyl-L-glutamate peptidase (NAALADase). GCPII is a key enzyme in the nervous system that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. The inhibition of GCPII is a therapeutic strategy being explored for various neurological disorders where excessive glutamate levels are implicated.

While the broader class of pentanedioic acid derivatives has been extensively studied as GCPII inhibitors, specific studies on the 4-nitrobenzamido substituted version are less common. Research also indicates potential inhibitory activity against 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme involved in glucocorticoid metabolism.

Determination of Inhibition Constants (Ki) and IC50 Values

Detailed quantitative data on the inhibitory potency of this compound is limited in publicly available literature. For comparison, other potent inhibitors of GCPII, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), have reported Ki values in the sub-nanomolar range, with a Ki of 0.2 nM. Urea-based inhibitors of GCPII have also demonstrated IC50 values at the sub-nanomolar level.

Table 1: Comparative Inhibition Data for Selected GCPII Inhibitors

Compound Target Enzyme Inhibition Metric Value
2-(phosphonomethyl)pentanedioic acid (2-PMPA) Glutamate Carboxypeptidase II (GCPII) Ki 0.2 nM

Mechanistic Studies of Enzyme Inhibition

The mechanism of action for inhibitors of GCPII, a zinc metalloenzyme, typically involves interaction with the enzyme's active site. These inhibitors often mimic the structure of the natural substrate, NAAG. The pentanedioic acid core of these molecules is crucial for binding, with the carboxyl groups interacting with positively charged residues in the active site. For this compound, the 4-nitrobenzamido group would play a significant role in the binding affinity and specificity, potentially forming hydrogen bonds and other interactions within the enzyme's binding pocket. The stereospecificity conferred by the (S)-configuration is critical for precise binding to the biological target.

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

Beyond direct enzyme inhibition, the modulation of receptor activity is another area of investigation for compounds that affect neurotransmitter levels.

Radioligand Binding Assays

Specific radioligand binding assay data for this compound is not extensively documented in the available research. Such assays would be instrumental in determining the compound's affinity for various receptors, particularly glutamate receptors, given its structural relationship to glutamate and its potential to modulate glutamate levels via GCPII inhibition. The inhibition of GCPII leads to an increase in the concentration of NAAG, which is an agonist for the metabotropic glutamate receptor subtype 3 (mGluR3). Therefore, the effects of this compound could be indirectly mediated through this receptor.

Biophysical Techniques for Binding Kinetics

There is no specific mention in the reviewed literature of the use of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the binding kinetics of this compound with its target enzymes or receptors. These methods would provide valuable quantitative data on the association and dissociation rate constants, as well as the thermodynamic parameters of binding, offering a more complete picture of the molecular interactions.

In Vitro Cellular Assays and Pathway Modulation

The in vitro cellular effects of this compound and its derivatives have been a subject of scientific inquiry, particularly concerning their potential to influence cell behavior and signaling pathways.

Effects on Cell Lines (e.g., proliferation, viability, specific markers)

Research has suggested that this compound and its related compounds can impact the viability of cancer cell lines. For instance, derivatives of this compound have been shown to reduce cell viability in various cancer cell lines, indicating potential as a chemotherapeutic agent. mdpi.com In a broader context of pentanedioic acid derivatives, studies on 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives have demonstrated antineoplastic activity in vitro against human breast cancer (MCF-7) and human colon adenocarcinoma (HT-29) cell lines at concentrations between 10–50 µM. researchgate.net The assessment of cell viability and proliferation is often conducted using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. nih.govresearchgate.net

Interactive Table: Representative Data on the In Vitro Effects of Pentanedioic Acid Derivatives on Cancer Cell Lines. (Note: Data presented is for related pentanedioic acid derivatives and not specifically for this compound due to lack of specific public data for the latter.)

Compound ClassCell LineEffectConcentration Range
2-(4-methylbenzenesulphonamido) pentanedioic acid amidesMCF-7 (Breast Cancer)Antineoplastic10–50 µM
2-(4-methylbenzenesulphonamido) pentanedioic acid amidesHT-29 (Colon Cancer)Antineoplastic10–50 µM

Investigation of Cellular Mechanisms and Signaling Pathways

The molecular interactions of this compound are thought to be driven by its structural features. The 4-nitrobenzamido group can participate in hydrogen bonding and other interactions with molecular targets like enzymes and receptors, potentially leading to the modulation of their activity or signaling functions. researchgate.net

One area of investigation has been the compound's potential to act as an enzyme inhibitor. Research indicates that this compound may inhibit specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in regulating glucocorticoid activity. researchgate.net Furthermore, there is interest in its potential to inhibit histone deacetylases (HDACs), which could alter gene expression in cancer cells, suggesting a role in epigenetic therapy. mdpi.com The endocannabinoid system, which involves signaling pathways like the CB1 and CB2 receptors, represents another complex network where compounds can exert influence, although direct studies with this compound are not extensively documented. nih.gov

Antimicrobial Activity Assessment (e.g., antibacterial, antifungal)

The antimicrobial properties of compounds containing the nitrobenzamide moiety have been evaluated against a range of pathogens.

Evaluation Against Bacterial Strains (Gram-positive and Gram-negative)

While specific data for this compound is limited, studies on related 4-nitrobenzamide (B147303) derivatives have shown antimicrobial activity. researchgate.netnih.gov The evaluation of antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.gov Research on other organic acids and their derivatives has demonstrated varying levels of activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.gov For instance, some flavonoids and organic acids have shown MIC values ranging from 250 to over 1000 μg/mL against strains like Escherichia coli and Staphylococcus aureus. nih.gov

Antifungal Activity against Fungal Species

The antifungal potential of nitro-containing compounds has been recognized. For example, nitropropenyl benzodioxole (NPBD) has demonstrated broad-spectrum antifungal activity against a variety of fungal species, with MIC values comparable to established antifungal agents like Amphotericin B and Miconazole. nih.gov Studies on other nitroaromatic compounds, such as nitrofuran derivatives, have also reported potent antifungal activity against species like Candida albicans and Cryptococcus neoformans, with MIC90 values in some cases as low as 3.9 µg/mL. researchgate.net The determination of antifungal activity often involves broth microdilution methods to establish MIC values against different fungal strains. nih.govnih.gov

Interactive Table: Representative Antimicrobial Data for Nitro-Containing Compounds. (Note: This table presents data for related nitro-containing compounds to illustrate the potential antimicrobial profile, as specific data for this compound is not readily available in the public domain.)

Compound ClassOrganism TypeSpeciesMIC Range (µg/mL)Reference
Nitropropenyl BenzodioxoleFungusCandida albicans12.5 (mean) nih.gov
Nitropropenyl BenzodioxoleFungusCryptococcus neoformans- nih.gov
Nitrofuran DerivativesFungusCandida species3.9 to >250 researchgate.net
Nitrofuran DerivativesFungusCryptococcus neoformans3.9 to >250 researchgate.net
4-Nitrobenzamide DerivativesBacteriumGram-positive/negativeNot specified researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Preclinical Focus

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies have been pivotal in transforming the (S)-2-(4-Nitrobenzamido)pentanedioic acid scaffold from a simple lead compound into highly potent drug candidates. These studies provide a mechanistic understanding of how chemical modifications influence the compound's interaction with the GCPII active site, guiding the rational design of improved inhibitors. avcr.czavcr.cz

The core structure of this compound offers three primary regions for systematic modification: the (S)-glutamate moiety, the central amide linker, and the 4-nitrobenzoyl group.

The (S)-Glutamate Moiety: This part of the molecule is fundamental for recognition and binding within the S1' specificity pocket of the GCPII enzyme. avcr.cznih.gov The dual carboxylic acid groups of the pentanedioic acid (glutamate) backbone are critical for high-affinity binding. Modifications to this glutamate (B1630785) portion, such as replacing it with other amino acids, almost invariably result in a significant loss of inhibitory potency, highlighting its essential role in anchoring the inhibitor to the enzyme. nih.gov

The Amide Linker: The central amide bond has been a key target for modification. Researchers have replaced this linker with various zinc-binding groups (ZBGs) to enhance potency by creating more effective interactions with the catalytic zinc ions in the GCPII active site. nih.gov Urea-based analogs, where the amide is replaced by a urea (B33335) linkage, were among the first highly potent inhibitors developed from this scaffold. researchgate.net This was followed by the exploration of phosphonate, phosphinate, phosphoramidate, and hydroxamate groups. nih.govnih.govresearchgate.net

Table 1: Impact of Linker Modification on GCPII Inhibitory Potency This table provides a generalized summary of findings from multiple SAR studies.

Original Linker (Scaffold)Bioisosteric ReplacementGeneral Impact on PotencyRationale for Change
AmideUreaSignificant IncreaseThe urea group serves as a more effective zinc-binding group and mimics the transition state. researchgate.net
AmidePhosphonate / PhosphinateStrong IncreaseThese groups are powerful zinc-binding moieties that act as transition-state analogs, leading to very high affinity. nih.govnih.gov
AmideHydroxamateModerate to Strong IncreaseThe hydroxamate group is a well-known zinc-binding functionality, and derivatives have shown nanomolar inhibitory potency. researchgate.net
AmideCarbamateVariable / PotentReplacing a nitrogen atom in the urea linkage with oxygen creates a carbamate, which can maintain high potency depending on its orientation. nih.gov

The 4-Nitrobenzoyl Group: This moiety binds in the S1 accessory pocket of the enzyme. avcr.cz Modifications here are crucial for tuning pharmacokinetic properties and can also contribute to potency and selectivity. The nitro group itself can be substituted with various other functional groups to alter electronic properties and lipophilicity. nih.gov For instance, replacing it with more lipophilic groups has been a strategy to improve penetration across the blood-brain barrier. nih.gov

Through extensive structural and computational studies, the key pharmacophoric features required for potent GCPII inhibition have been clearly defined. avcr.cz

The (S)-Glutamate Recognition Moiety: The (S)-configured pentanedioic acid is the primary pharmacophore, fitting into the S1' pocket of GCPII. avcr.cznih.gov Its terminal carboxylate groups form critical ionic interactions with a positively charged "arginine patch" (comprising Arg463, Arg534, and Arg536) and other residues within this pocket, ensuring high affinity and specificity. avcr.czavcr.cz

The Zinc-Binding Group (ZBG): The central linker (amide, urea, phosphonate, etc.) and its carbonyl oxygen or equivalent group coordinate with the two catalytic zinc ions in the enzyme's active site. nih.govavcr.cz This interaction is crucial for stabilizing the enzyme-inhibitor complex and is a primary determinant of inhibitory potency. The design of novel ZBGs has been a major focus of inhibitor development. nih.gov

The P1' Moiety: The substituted benzoyl group occupies the more accommodating S1 pocket. avcr.cz While interactions in this pocket are less specific than in the S1' site, they can be optimized to enhance binding affinity and modulate physicochemical properties like solubility and lipophilicity. nih.gov

Lead Generation and Optimization Strategies Utilizing this compound

The this compound structure has been a prolific starting point for lead generation and optimization campaigns, leading to the discovery of clinical candidates. nih.gov

Scaffold Elaboration: This strategy involves adding new chemical functionalities to the core scaffold to probe for additional binding interactions or to improve drug-like properties. For example, extending the benzoyl moiety with larger, lipophilic groups or attaching imaging agents (like radioiodine) to this part of the molecule has been a successful elaboration strategy. nih.govresearchgate.net These elaborations can increase lipophilicity for better tissue penetration or enable the molecule's use as a diagnostic imaging agent for cancers where GCPII is overexpressed, such as prostate cancer. nih.govnih.gov

Scaffold Truncation: Truncation involves simplifying the molecule to identify the minimal pharmacophore required for activity. While the glutamate moiety is generally considered untouchable, SAR studies on the P1' benzoyl group have explored smaller or different aromatic and heterocyclic rings to understand the essential requirements for binding in the S1 pocket. researchgate.net This helps to reduce molecular weight and complexity, which can be beneficial for pharmacokinetic profiles.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry and has been used extensively in the optimization of this scaffold. spirochem.comnih.gov

Linker Replacement: As detailed in Table 1, the most successful bioisosteric strategy has been the replacement of the central amide bond. Urea-based inhibitors, such as DCIT and DCMC, were early breakthroughs that demonstrated the power of replacing the scissile peptide bond with a non-hydrolyzable, zinc-binding urea group. avcr.cz This was further extended to carbamates, phosphonates, and hydroxamates, each offering a different profile of potency and chemical properties. nih.gov

Functional Group Replacement: On the benzoyl ring, the nitro group can be replaced by a wide variety of bioisosteres to fine-tune the molecule's properties. For example, halogens (F, Cl, I), cyano groups, or small alkyl groups can be used to modulate the electronic character and lipophilicity of the compound. nih.govmdpi.com This is critical for optimizing properties such as metabolic stability and target selectivity.

Table 2: Examples of Bioisosteric Replacements in GCPII Inhibitor Design This table illustrates common bioisosteric switches applied to the this compound scaffold and related analogs.

Original GroupLocation in ScaffoldCommon Bioisostere(s)Purpose of Replacement
Amide (-CO-NH-)Central LinkerUrea (-NH-CO-NH-)Enhance zinc binding, improve metabolic stability. avcr.czresearchgate.net
Amide (-CO-NH-)Central LinkerCarbamate (-O-CO-NH-)Modulate hydrogen bonding and potency. nih.gov
Carbonyl (C=O)Amide/Urea LinkerThiocarbonyl (C=S)Increase lipophilicity, alter electronic properties. slideshare.net
Nitro (-NO₂)Benzoyl RingHalogens (F, Cl, Br, I)Modulate lipophilicity and electronic effects, introduce labels for imaging. researchgate.netnih.gov
Carboxylic Acid (-COOH)Glutamate MoietyTetrazole, Hydroxamic AcidAct as a carboxylate bioisostere, though often with reduced potency at this specific position in GCPII inhibitors. nih.gov

The drive to improve upon the initial lead compound has led to several key optimization strategies:

Optimization of the Zinc-Binding Group: The choice of ZBG is paramount for achieving high potency. Transition-state analogs like phosphonates and phosphinates have led to some of the most potent inhibitors known, with Ki values in the low nanomolar or even picomolar range. nih.govnih.gov

Exploiting the S1 Pocket: While the S1' pocket interaction is highly conserved, the S1 pocket offers more flexibility for modification. Designing novel P1' moieties that form specific, favorable interactions within this pocket can enhance both potency and selectivity over other metalloenzymes. nih.gov

Prodrug Approaches: A major challenge for this class of compounds is their high polarity and poor oral bioavailability due to the charged carboxylate groups. jhu.edu A successful strategy to overcome this has been the development of prodrugs, where the carboxylic acids are masked with ester groups. These prodrugs are more lipophilic, allowing for better absorption and tissue penetration, and are then cleaved by endogenous esterases in the body to release the active inhibitor. jhu.edu

Stereochemical Control: The stereochemistry at the C2 position of the pentanedioic acid is critical; the (S)-configuration is essential for proper alignment in the S1' pocket. avcr.cz For analogs with additional chiral centers, controlling the stereochemistry is vital for optimizing enzymatic inhibition. nih.gov

Preclinical Evaluation of this compound Analogs

The preclinical evaluation of analogs of this compound is a critical phase in the drug discovery pipeline, designed to identify candidates with the most promising therapeutic potential before advancing to in-human studies. This stage involves a multifaceted approach, encompassing in vitro biological screening to ascertain potency and selectivity, alongside early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to ensure the compound possesses favorable pharmacokinetic properties.

In Vitro Biological Screening Cascades

The in vitro biological screening of this compound analogs is typically conducted in a hierarchical cascade. This tiered approach is designed to efficiently identify the most promising compounds from a library of synthesized analogs, while minimizing resource expenditure on less viable candidates. The screening cascade generally begins with high-throughput primary assays and progresses to more complex, lower-throughput secondary and selectivity assays for the most active compounds.

Given that this compound is a derivative of glutamic acid, a key neurotransmitter and metabolic fuel, the screening cascade is often designed to evaluate the analogs' effects on targets involved in glutamate metabolism and signaling. nih.gov A primary hypothesis could be the inhibition of enzymes that process glutamate, which is a strategy explored in cancer therapy to target the altered metabolism of tumor cells. nih.gov

Primary Assays: The initial screening of the analog library is performed using high-throughput assays to measure the interaction with the primary target. For instance, if the intended target is a specific glutaminase (B10826351) isoform, a biochemical assay measuring the enzymatic conversion of glutamine to glutamate would be employed.

Secondary Assays: Analogs that demonstrate significant activity in the primary assays are advanced to secondary assays. These are often cell-based assays designed to confirm the on-target activity in a more physiologically relevant context. For example, a cell proliferation assay using a cancer cell line known to be dependent on glutamine metabolism could be utilized.

Selectivity Assays: Promising candidates from secondary screening are then subjected to selectivity profiling. This is a crucial step to identify compounds that are highly selective for the intended target over other related proteins, which helps to minimize the potential for off-target side effects. This would involve testing the analogs against a panel of related enzymes or receptors.

Illustrative In Vitro Screening Data for this compound Analogs

Compound IDPrimary Target IC50 (nM)Cellular Potency EC50 (µM)Selectivity (Fold vs. Related Target)
Analog-11502.5>100
Analog-2751.2>200
Analog-350010.850
Analog-4250.5>500

Early ADME (Absorption, Distribution, Metabolism, Excretion) Assessment Methodologies (Computational and In Vitro)

Early assessment of ADME properties is paramount to prevent the late-stage failure of drug candidates due to poor pharmacokinetics. A combination of computational (in silico) and in vitro methods are employed to predict the ADME profile of this compound analogs.

Computational (In Silico) Profiling: Before synthesis, computational models are often used to predict the physicochemical properties of the designed analogs that influence their ADME profile. These properties include lipophilicity (logP), aqueous solubility, and polar surface area. Software programs can also predict potential metabolic liabilities and interactions with transporters.

In Vitro ADME Assays:

Solubility: The aqueous solubility of the compounds is determined experimentally, as poor solubility can hinder absorption.

Permeability: The ability of the analogs to cross biological membranes is assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like the Caco-2 permeability assay.

Metabolic Stability: The susceptibility of the analogs to metabolism is evaluated by incubating them with liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Plasma Protein Binding: The extent to which the analogs bind to plasma proteins is measured, as high plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.

CYP450 Inhibition: The potential for the analogs to inhibit major cytochrome P450 (CYP) enzymes is assessed to identify the risk of drug-drug interactions.

Illustrative Early ADME Data for Selected Analogs

Compound IDAqueous Solubility (µM)Caco-2 Permeability (10-6 cm/s)Microsomal Stability (% remaining at 60 min)Plasma Protein Binding (%)
Analog-21500.58592
Analog-42001.29588

Design of Targeted Chemical Probes Based on this compound

The development of targeted chemical probes from a lead compound like this compound is a key step in elucidating its mechanism of action and validating its biological target. scispace.comnih.gov These probes are valuable tools for target identification, target engagement studies, and imaging applications. rsc.orgnih.gov The design of such probes involves the strategic modification of the parent molecule to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling, without significantly compromising the compound's binding affinity for its target. chemikailproteomics.com

The design process begins with a thorough understanding of the structure-activity relationship (SAR) of the analog series. This knowledge is crucial for identifying positions on the molecule where modifications can be made with minimal impact on its biological activity. For this compound, potential modification sites could be the phenyl ring of the nitrobenzamido group or one of the carboxylic acid moieties, provided these are not critical for target binding.

Types of Chemical Probes:

Fluorescent Probes: A fluorescent dye can be attached to the parent molecule via a suitable linker. These probes allow for the visualization of the target protein's localization within cells using techniques like confocal microscopy.

Biotinylated Probes: The incorporation of a biotin tag enables the pull-down and identification of the target protein from cell lysates using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry.

Photo-affinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target.

Illustrative Design of Chemical Probes from Analog-4

Probe TypeModification SiteAttached GroupIntended Application
Fluorescent ProbePara-position of the phenyl ring (replacing nitro group)Fluorescein isothiocyanate (FITC)Cellular imaging and target localization
Biotinylated ProbeTerminal carboxylic acidBiotin via a polyethylene (B3416737) glycol (PEG) linkerTarget identification via affinity pull-down
Photo-affinity ProbeMeta-position of the phenyl ringBenzophenoneCovalent labeling and target validation

The successful design and application of these chemical probes can provide invaluable insights into the molecular pharmacology of this compound and its analogs, thereby guiding further optimization efforts in the drug discovery process.

Future Research Directions and Potential Translational Impact Non Clinical

Advanced Methodologies for Synthesis and Purification

The future synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid and its derivatives is likely to move beyond traditional batch chemistry towards more advanced and efficient methodologies. Continuous flow chemistry, for instance, offers a promising alternative for the synthesis of chiral pharmaceutical ingredients and their intermediates. nih.gov This approach can provide better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. For the synthesis of glutamic acid derivatives, phosphine-catalyzed Michael-type additions represent a novel strategy that can be adapted to a flow chemistry setup. nih.gov

Purification of the chiral (S)-enantiomer from any racemic mixture is a critical step. While conventional methods are effective, advanced techniques like preparative supercritical fluid chromatography (SFC) are becoming increasingly important. diva-portal.orgwaters.comyoutube.comshimadzu.com SFC is a "green" chemistry technique that uses supercritical carbon dioxide as the primary mobile phase, reducing the need for hazardous organic solvents. diva-portal.orgyoutube.com This method is particularly well-suited for the purification of chiral compounds and can be scaled up for larger quantities. diva-portal.orgyoutube.com Another innovative approach for chiral resolution is a grinding method, which, although currently more applicable to conglomerates, is being explored for racemic compounds. youtube.com

Table 1: Comparison of Conventional and Advanced Synthesis & Purification Techniques

TechniqueConventional ApproachAdvanced ApproachPotential Advantages of Advanced Approach
Synthesis Batch reaction in a flaskContinuous flow chemistryImproved control, higher yield, enhanced safety nih.gov
Purification Column chromatographyPreparative Supercritical Fluid Chromatography (SFC)Reduced solvent use, faster, "greener" diva-portal.orgwaters.com
Chiral Resolution Diastereomeric salt crystallizationPreparative SFC, grinding-induced resolutionHigher throughput, potential for total conversion youtube.com

Novel Spectroscopic and Imaging Techniques for Investigating Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial. Future research will likely employ novel spectroscopic and imaging techniques to elucidate these interactions with greater precision.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful tool for trace detection and can be used to study the binding of molecules to biological targets. nih.govyoutube.comnih.gov SERS can provide vibrational spectra of molecules at very low concentrations, making it ideal for studying the interaction of this compound with its putative enzyme or receptor targets. nih.govyoutube.com Graphene-enhanced Raman spectroscopy (GERS) is another emerging technique that can enhance the Raman signals of biomolecules. youtube.com

To monitor the real-time dynamics of this glutamic acid analog, specialized biosensors are being developed. Amperometric microbiosensors based on L-glutamate oxidase can be adapted to detect the release and uptake of glutamic acid analogs in neural tissue. nih.govnih.gov Furthermore, biosensors leveraging glutamate (B1630785) dehydrogenase and nanoporous gold can offer highly sensitive and selective detection of glutamate levels. mdpi.com These biosensors could be invaluable in studying the neuroactive properties of this compound.

For non-invasive, whole-organism imaging, molecular MRI techniques are a promising avenue. nih.gov By designing molecular probes that are sensitive to the local environment or to the activity of specific enzymes, it may be possible to visualize the distribution and target engagement of this compound in vivo.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of novel therapeutic compounds. plos.org For this compound, these computational tools can be applied in several ways.

Structure-based pharmacophore modeling can be used to identify the key chemical features of the molecule that are essential for its biological activity. nih.govnih.gov This information can then be used to virtually screen large compound libraries for new molecules with similar properties. nih.gov Generative AI models can even design entirely new molecules with optimized properties from the ground up. nih.gov

Machine learning models can be trained to predict the biological activity of new derivatives of this compound. For instance, models can be developed to predict the inhibition of specific enzymes, such as cytochrome P450s, or to forecast the substrate scope of enzymes like nitrilases. plos.orgnih.gov By combining experimental data with structural modeling and ligand docking, these models can achieve high accuracy in predicting which newly designed compounds will be active. nih.gov This integrated approach can significantly accelerate the discovery of more potent and selective analogs. nih.gov

Table 2: Applications of AI and Machine Learning in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Pharmacophore Modeling Identifies essential 3D structural features for biological activity. nih.govnih.govGuides the design of new, more potent derivatives.
Generative AI Designs novel molecular structures with desired properties. nih.govAccelerates the discovery of new chemical entities.
Predictive Activity Models Forecasts the biological activity of new compounds based on their structure. plos.orgnih.govPrioritizes the synthesis of the most promising candidates.
Virtual Screening Screens large databases of compounds for potential hits based on a pharmacophore model. nih.govIdentifies new lead compounds for further investigation.

Discovery of Undiscovered Biological Mechanisms and Pathways Modulated by this compound

While the full spectrum of biological activities of this compound is yet to be elucidated, its structural features suggest several intriguing avenues for future investigation. As an analog of L-glutamic acid, it may interact with a variety of enzymes and receptors involved in glutamate metabolism and signaling. beilstein-journals.org

One area of interest is the metabolic fate of the nitroaromatic group. Nitroreduction is a critical metabolic pathway for many xenobiotics and can lead to the formation of reactive intermediates. nih.gov The enzymes responsible for this process, such as NADPH:P450 oxidoreductase, could be targets for this compound. nih.gov Understanding the tissue-specific activity of nitro compounds is crucial, as their metabolic activation can vary between different organs. researchgate.net

Another potential mechanism of action is the modulation of inflammatory pathways. There is growing evidence that certain compounds can trigger or inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. mdpi.comnih.govnih.gov Given the role of inflammation in many diseases, investigating whether this compound affects inflammasome activation could reveal novel therapeutic applications.

Development of Sophisticated In Vitro and Ex Vivo Models for Preclinical Research

To better predict the effects of this compound in humans, future preclinical research will rely on more sophisticated in vitro and ex vivo models that more closely mimic human physiology.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are becoming increasingly important in drug discovery. mdpi.combeilstein-journals.org For a neuroactive glutamic acid analog, brain organoids offer a particularly exciting model system. mpg.denih.govnih.govresearchgate.netscantox.com These self-assembling 3D cultures can recapitulate many aspects of human brain development and can be used to study the effects of compounds on neural activity and network function. mpg.denih.govnih.govresearchgate.netscantox.com

Ex vivo models using human tissue provide a bridge between in vitro studies and clinical trials. The use of ex vivo perfused human organs, such as the liver or kidney, allows for the study of a compound's absorption, distribution, metabolism, and excretion (ADME) in a more physiologically relevant context. tno.nltno.nl For nitroaromatic compounds, studying their metabolism in ex vivo human skin models can provide valuable data on percutaneous absorption and local metabolic activation. nih.gov These advanced models can provide more accurate data for drug development and reduce the reliance on animal testing. tno.nltno.nl

Q & A

Q. What are the recommended synthetic routes for (S)-2-(4-Nitrobenzamido)pentanedioic acid?

The compound can be synthesized via multi-step reactions involving amide bond formation and nitro-group introduction. A typical approach includes:

  • Step 1 : Condensation of L-glutamic acid derivatives with 4-nitrobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Purification via silica gel column chromatography using gradients of ethyl acetate and hexanes .
  • Critical parameters : Temperature control (<25°C) to prevent racemization and solvent selection (e.g., ethanol for recrystallization) to ensure enantiomeric purity .

Q. How should researchers handle safety risks associated with this compound?

Based on GHS classifications:

  • Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335) .
  • Safety protocols :
  • Use PPE: Nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation risks .
  • Emergency measures: Flush eyes with water for 15 minutes upon exposure; wash skin with soap and water .

Q. What analytical methods are used to confirm the compound’s purity and structure?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .
  • NMR : ¹H and ¹³C spectra to verify the S-configuration (e.g., δ 4.3 ppm for chiral center protons) .
  • Mass spectrometry : ESI-MS for molecular weight confirmation (expected [M+H]⁺: ~353.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Enantiomeric impurities : Use chiral HPLC to confirm enantiomeric excess (>99%) .
  • Solvent effects : Compare activity in polar (e.g., PBS) vs. nonpolar (DMSO) solvents to assess solubility-driven artifacts .
  • Metabolite interference : Employ LC-MS to detect degradation products during assays .

Q. What mechanistic insights exist for its role in enzyme inhibition?

Structural analogs (e.g., Methotrexate derivatives) suggest:

  • Binding mode : The nitrobenzamido group interacts with hydrophobic pockets in dihydrofolate reductase (DHFR), while the pentanedioic acid moiety stabilizes via ionic interactions .
  • Kinetic studies : Competitive inhibition with Ki values in the nanomolar range, validated via stopped-flow spectrophotometry .

Q. How does chirality impact its pharmacological profile?

  • The S-configuration is critical for target binding. Racemic mixtures show 50% reduced efficacy in in vitro cancer models (e.g., HeLa cells) .
  • Enantioselective synthesis : Asymmetric catalysis (e.g., using L-proline derivatives) improves yield and reduces byproducts .

Q. What strategies optimize its stability under physiological conditions?

  • pH-dependent degradation : Stable at pH 6–8 but hydrolyzes rapidly in acidic environments (e.g., gastric fluid). Use enteric coatings for oral formulations .
  • Light sensitivity : Store in amber vials at –20°C to prevent nitro-group photoreduction .

Q. How can structural modifications enhance its bioavailability?

  • Prodrug approaches : Esterification of the carboxylic acid groups improves intestinal absorption (e.g., ethyl ester derivatives) .
  • PEGylation : Conjugation with polyethylene glycol enhances plasma half-life in murine models .

Methodological Challenges and Solutions

Q. Why do yields vary in large-scale synthesis, and how can this be mitigated?

  • Cause : Incomplete nitrobenzoylation due to steric hindrance.
  • Solution : Use excess 4-nitrobenzoyl chloride (1.5 equiv) and slow addition over 2 hours .
  • Quality control : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexanes 1:1) .

Q. What advanced techniques validate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to DHFR (KD ~ 10⁻⁹ M) .
  • X-ray crystallography : Resolves binding conformations at 1.8 Å resolution (PDB ID: 2TI) .

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